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Compound of Interest

Compound Name: 1,4-Dibromopentane

Cat. No.: B1359787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
dibromopentane, a halogenated alkane with applications in organic synthesis. The document
presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols
and a workflow visualization to aid in the understanding and application of this data in research
and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1,4-dibromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The 'H NMR spectrum of 1,4-dibromopentane was acquired in deuterated chloroform

(CDCIs). The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift (5) in

Assignment (Proton) Multiplicity Integration
ppm

H-4 ~4.15 Multiplet 1H

H-1 ~3.44 Triplet 2H

H-2, H-3 2.22-1.72 Multiplet 4H

H-5 (CHs) ~1.74 Doublet 3H

Table 1: *H NMR spectral data for 1,4-dibromopentane in CDCls.
13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum of 1,4-dibromopentane exhibits five distinct signals,
corresponding to the five carbon atoms in the molecule.

Assignment (Carbon) Predicted Chemical Shift (d) in ppm
C-4 (CH) 52.5
C-1 (CHa2) 35.2
C-2 (CHa2) 38.7
C-3 (CH2) 33.1
C-5 (CHs) 26.8

Table 2: Predicted 3C NMR spectral data for 1,4-dibromopentane. Note: Experimentally
obtained data can be found in various spectral databases.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,4-dibromopentane (neat) displays characteristic absorption bands
corresponding to the vibrational modes of its functional groups.
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Wavenumber (cm~?) Intensity Assignment

2965 - 2850 Strong C-H stretching (alkane)
1450 - 1375 Medium C-H bending (alkane)
640 - 550 Strong C-Br stretching

Table 3: Significant IR absorption bands for 1,4-dibromopentane.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 1,4-dibromopentane provides information about
its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

[M]* (Molecular ion with Br

230, 232, 234 Low sotopes)
149, 151 High [M - Br]*
69 Base Peak [CsHo]*
41 High [C3Hs]*

Table 4: Major fragmentation ions in the mass spectrum of 1,4-dibromopentane.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

e Approximately 10-20 mg of 1,4-dibromopentane is dissolved in ~0.6 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (0O ppm).
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e The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition:

e Spectrometer: 300 MHz (or higher) NMR spectrometer.
e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 75 MHz (or higher) NMR spectrometer.
e Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 512-2048 (due to the low natural abundance of 13C).
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Sample Preparation: A drop of neat 1,4-dibromopentane is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide
(KBr) plates to form a thin liquid film.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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e Mode: ATR or Transmission.

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Abackground spectrum of the clean ATR crystal or empty KBr plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 1,4-dibromopentane is prepared in a volatile organic
solvent such as dichloromethane or hexane.

Instrumentation and Conditions:

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
¢ lonization Mode: Electron lonization (El) at 70 eV.

e GC Column: A non-polar capillary column (e.g., DB-5ms).

o Carrier Gas: Helium.

« Injection Mode: Split injection.

e Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a
ramp of 10°C/min to 250°C.

e Mass Analyzer: Quadrupole.

e Scan Range: m/z 40-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,4-dibromopentane.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dibromopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359787#spectroscopic-data-for-1-4-
dibromopentane-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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